1-Amino-3-nitroadamantane
Overview
Description
1-Amino-3-nitroadamantane is a derivative of the antiparkinsonian drug 1-aminoadamantane. It is characterized by the presence of an amino group and a nitro group attached to the adamantane backbone. This compound is of interest due to its potential neuroprotective properties, particularly in the context of oxidative stress-induced neuronal damage, which is a characteristic of Parkinson's disease .
Synthesis Analysis
The synthesis of 1-aminoadamantane derivatives has been explored through various methods. One approach involves the aza-Prins cyclization of 7-methylenebicyclo[3.3.1]nonan-3-one oximes, which are prepared from 1,3-adamantanediol. This method allows for the production of various 3-substituted 1-(alkoxyamino)adamantanes, which can be further reduced to yield 1-aminoadamantane derivatives . Another synthesis route for related compounds involves the use of chiral (S,E)-γ-N,N-dibenzylated nitroalkenes derived from natural L-α-amino acids, leading to the formation of chiral 1,3-nitroamines .
Molecular Structure Analysis
The molecular structure of 1-aminoadamantane and its derivatives is characterized by the adamantane core, a rigid, diamondoid structure that imparts unique physical and chemical properties to the molecule. Quantum-chemical calculations and spectroscopic studies, such as Raman and infrared spectroscopy, have been used to obtain molecular and spectral data for these compounds .
Chemical Reactions Analysis
1-Aminoadamantane derivatives participate in various chemical reactions due to their functional groups. For instance, the conjugate addition of nucleophiles to chiral nitroalkenes derived from amino acids can lead to the formation of 1,3-nitroamines. These can then be reduced to 1,3-diamines or undergo further transformations, such as cycloaddition reactions to form triazole derivatives . The antioxidant activity of these derivatives, particularly those with a nitroxide substituent, has been evaluated and found to be significant in protecting against ROS-mediated neuronal damage .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-aminoadamantane have been extensively studied. The heat capacity of the crystalline form has been measured over a wide temperature range, revealing solid-to-solid phase transitions. The thermodynamic functions of the compound in the crystalline state have been derived, and the saturated vapor pressure and sublimation enthalpy have been determined. Additionally, the enthalpy of combustion and formation for crystalline 1-aminoadamantane have been measured, providing insight into its stability and reactivity. These properties are crucial for understanding the behavior of the compound under various conditions and for its potential application in pharmaceuticals .
Scientific Research Applications
Synthesis and Green Chemistry
Neuroprotective and Antioxidant Properties
Research into aminoadamantane derivatives has highlighted their potential neuroprotective and antioxidant properties, particularly against oxidative stress-induced neuronal damage. These derivatives, including 1-amino-3-nitroadamantane, have been explored for their effectiveness in treating parkinsonian syndromes by blocking or reducing ROS-mediated neuronal damage (J. Skolimowski et al., 2003).
Application in Energetic Materials
The study of nitroadamantanes extends to the exploration of their use in energetic materials. The synthesis and theoretical research on various polynitroadamantanes, including 1-nitroadamantane, reveal their potential for high detonation performance, making them of interest in the development of explosives (D. ya, 2014).
NO-Generating Derivatives for Biological Applications
Adamantane derivatives, including those with NO-generating fragments, have been synthesized for potential biological applications. These compounds, starting from 1-aminoadamantane, show the ability to generate nitric oxide in systems mimicking biological reactions, indicating their potential for therapeutic uses (I. Serkov et al., 2018).
Graphene-Based Catalysts for Nitro Compound Reduction
Research on the reduction of nitro compounds to amines, a critical process in the synthesis of drugs and other chemicals, has identified graphene-based catalysts as highly effective. These catalysts, which can be enhanced by incorporating adamantane derivatives like 1-amino-3-nitroadamantane, offer advantages such as high catalytic activity and environmental friendliness (M. Nasrollahzadeh et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-nitroadamantan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c11-9-2-7-1-8(3-9)5-10(4-7,6-9)12(13)14/h7-8H,1-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRDMGWZTHMMAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-nitroadamantane |
Synthesis routes and methods
Procedure details
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